4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an allyl group at the 4-position, a 1-(2,5-dichlorophenoxy)ethyl moiety at the 5-position, and a thiol group at the 3-position (CAS: 956576-81-1) . Its molecular formula is C₁₃H₁₂Cl₂N₃OS, with a molecular weight of 330.23 g/mol . The 2,5-dichlorophenoxyethyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-7-9(14)4-5-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUPGODPZSFEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122767 | |
| Record name | 5-[1-(2,5-Dichlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-81-1 | |
| Record name | 5-[1-(2,5-Dichlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(2,5-Dichlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the Dichlorophenoxyethyl Moiety: This step involves the reaction of the triazole intermediate with 2,5-dichlorophenoxyethyl halides under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenoxyethyl moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced triazole derivatives, dechlorinated products.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or case studies for the compound "4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol." However, the search results do provide information regarding the compound's properties, related compounds, and the general applications of 1,2,4-triazole derivatives.
Chemical Identity and Properties
4-Allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H13Cl2N3OS and a molecular weight of 330.23 . It is also known by other names, including 3-[1-(2,5-dichlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione and 3H-1,2,4-Triazole-3-thione, 5-[1-(2,5-dichlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)- . The CAS number for this compound is 956576-81-1 .
Availability
This chemical can be purchased from suppliers like Matrix Scientific and Crysdot .
Potential Applications of Triazole Derivatives
While the search results do not detail specific applications of 4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, they do highlight the antibacterial potential of 1,2,4-triazole derivatives . Many therapeutically important agents in clinical therapy incorporate the 1,2,4-triazole core . Some relevant findings include:
- Antibacterial Activity: Several studies have demonstrated the antibacterial activity of 1,2,4-triazole derivatives against various Gram-positive and Gram-negative bacteria . For example, N-allyl derivatives with an unsubstituted phenyl moiety at the C-5 position of triazole showed high antimycobacterial activity .
- Schiff Bases: Schiff bases of 4-amino-1,2,4-triazole derivatives have been screened for antibacterial activity, with some compounds showing potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, comparable to gentamycin and ampicillin .
Related Compounds
Other triazole compounds include:
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their function. The dichlorophenoxyethyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazole-thiol scaffold is highly modular. Key structural variations in analogous compounds include:
Substituent Impact :
- Electron-withdrawing groups (e.g., 2,5-dichloro) enhance stability but reduce solubility .
- Alkoxy groups (e.g., 4-methoxy) improve membrane permeability but may increase toxicity (e.g., irritant properties) .
- Bulkier substituents (e.g., quinoline-4-yl) enhance target binding but complicate synthesis .
Physicochemical Properties
Biological Activity
4-Allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound has been the subject of various studies aimed at understanding its potential therapeutic applications.
The chemical formula for 4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is , with a molecular weight of approximately 316.24 g/mol. This compound features a triazole ring that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. A study focusing on various S-substituted derivatives of triazole-3-thiols found that many compounds demonstrated effective inhibition against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 125 μg/mL . The structure-activity relationship (SAR) analysis suggested that modifications on the sulfur atom did not substantially alter the antimicrobial efficacy among derivatives .
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. While specific data on 4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol's antifungal activity is limited, its structural similarities to other known antifungals suggest potential efficacy against fungal infections.
Anticancer Activity
The anticancer potential of triazole derivatives has gained attention in recent years. A study highlighted that various triazole compounds exhibited cytotoxicity against human cancer cell lines such as melanoma and breast cancer cells . The selectivity towards cancer cells was attributed to the ability of these compounds to interact with biological receptors effectively. Compounds with similar triazole structures have shown promise as antimetastatic agents due to their ability to inhibit cancer cell migration .
Case Studies
Several case studies have explored the biological activities of triazole derivatives:
- Antimicrobial Screening : In a study on antimicrobial activity against Candida albicans, it was found that certain triazole derivatives had a minimum inhibitory concentration (MIC) as low as 31.25 μg/mL . This highlights the potential for developing new antifungal agents from this class of compounds.
- Cytotoxicity Assessment : In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that certain derivatives inhibited growth in melanoma cells significantly more than in non-cancerous cells .
Research Findings Summary
| Activity Type | MIC Range (μg/mL) | Notable Pathogens/Cancer Types |
|---|---|---|
| Antimicrobial | 31.25 - 125 | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa |
| Antifungal | Not specified | Candida albicans |
| Anticancer | Varies | Melanoma, Triple-negative breast cancer |
Q & A
Q. What are the optimized synthetic routes for 4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and what critical parameters influence yield?
The compound can be synthesized via cyclocondensation of hydrazide derivatives with carbon disulfide or via alkylation of triazole-thiol precursors. Key parameters include:
- Reaction time and temperature : Prolonged reflux (e.g., 18 hours in DMSO at 100°C) improves cyclization efficiency but risks decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Stoichiometry of reagents : Excess hydrazine hydrate (2:1 molar ratio) ensures complete conversion of intermediates, yielding 65–86% purified product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural purity of this compound?
- ¹H-NMR and ¹³C-NMR : Confirm substitution patterns (e.g., allyl protons at δ 5.2–5.8 ppm, SH resonance at δ 13.5–13.8 ppm) .
- FTIR : Identifies functional groups (C=S stretch at ~1,346 cm⁻¹, triazole C=N at ~1,554 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S within 0.3% of theoretical values) .
- LC-MS : Detects molecular ion peaks (e.g., [M+H]+ at m/z 352.1 for C₁₃H₁₂Cl₂N₃OS) and impurities .
Advanced Research Questions
Q. How can molecular docking be utilized to identify potential protein targets for this triazole-thiol derivative?
- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., viral helicases, kinases) due to the compound’s thiol reactivity .
- Software and parameters : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking. Set grid boxes to encompass active sites (e.g., 5WWP helicase) and save 30 conformers for energy minimization .
- Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with His290 or Glu375 in helicases) to known inhibitors .
Q. What in vitro models are appropriate for evaluating its antitumor efficacy, and how should conflicting IC₅₀ data be reconciled?
- Cell lines : Use MCF-7 (breast), Huh-7 (liver), and A-549 (lung) cancer models, as triazole-thiols show selective cytotoxicity (IC₅₀ = 2.5–12 µM vs. 15 µM for doxorubicin) .
- Data reconciliation : Address variability by:
- Normalizing to control compounds in each assay .
- Replicating dose-response curves (≥3 independent trials) .
- Validating via apoptosis markers (e.g., caspase-3 activation) .
Q. What methodologies are employed to study its role in targeted protein degradation pathways, such as EGFR inhibition?
- Mechanistic assays :
- Western blotting to monitor EGFR degradation (48-hour treatment at 10 µM) .
- Proteasome inhibition controls (e.g., MG-132) to confirm ubiquitin-proteasome system dependency .
- Comparative studies : Contrast with PROTACs by analyzing degradation kinetics (e.g., t₁/₂ = 6–12 hours vs. 2–4 hours for PROTACs) .
Q. How do structural modifications at specific positions influence bioactivity in SAR studies?
- Allyl group replacement : Substitution with bulkier groups (e.g., cyclopentyl) reduces solubility but enhances helicase inhibition (ΔIC₅₀ = 4.2 µM → 1.8 µM) .
- Dichlorophenoxy optimization : Para-chloro substituents improve logP (2.1 → 3.5) and blood-brain barrier penetration in neurotoxicity models .
Q. What strategies are recommended for resolving crystallographic data inconsistencies during structure determination using SHELX?
- Data collection : Use high-resolution (<1.0 Å) synchrotron data to mitigate twinning issues common in triazole-thiol crystals .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and ISOR restraints to address anisotropic displacement artifacts .
Q. How can ADME/Tox profiles be accurately predicted for this compound to prioritize lead optimization?
- In silico tools : SwissADME for logP (2.3), topological polar surface area (85 Ų), and CYP450 inhibition risks .
- In vitro assays :
- Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .
- Microsomal stability (t₁/₂ > 30 minutes in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
